
2-(4-Nitrophenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)propionamide, also known as NPP, is a chemical compound that has been widely used in scientific research. This compound is a derivative of 4-nitrophenylalanine, an amino acid that is found in proteins. NPP has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of biological systems.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)propionamide involves its hydrolysis by enzymes. This compound is a peptide bond mimic, and its hydrolysis by enzymes is similar to the hydrolysis of peptide bonds in proteins. This allows researchers to study enzyme kinetics and inhibition in a simplified system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carboxypeptidase A and elastase, two enzymes involved in protein degradation. This compound has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of this effect is not fully understood.
実験室実験の利点と制限
One advantage of using 2-(4-Nitrophenyl)propionamide in lab experiments is its simplicity. Its hydrolysis by enzymes is similar to the hydrolysis of peptide bonds in proteins, allowing researchers to study enzyme kinetics and inhibition in a simplified system. However, one limitation of using this compound is its lack of specificity. It can be hydrolyzed by various enzymes, making it difficult to study the activity of a specific enzyme.
将来の方向性
There are several future directions for the use of 2-(4-Nitrophenyl)propionamide in scientific research. One direction is the development of more specific substrates for enzymes. This would allow researchers to study the activity of a specific enzyme more accurately. Another direction is the use of this compound in the study of cancer biology. The inhibition of cancer cell growth by this compound suggests that it may have potential as a cancer therapeutic. Further research is needed to fully understand the mechanism of this effect and to develop this compound-based cancer therapies.
科学的研究の応用
2-(4-Nitrophenyl)propionamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of enzyme kinetics. This compound is a substrate for various enzymes, including carboxypeptidase A and elastase, and its hydrolysis can be monitored spectrophotometrically. This allows researchers to study enzyme activity and inhibition.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
2-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(10)12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3,(H2,10,12) |
InChIキー |
RZSOHJGEQPWDSC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
正規SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)

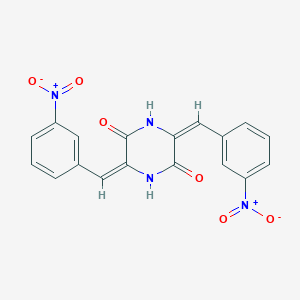
![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
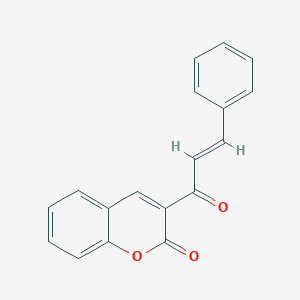
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
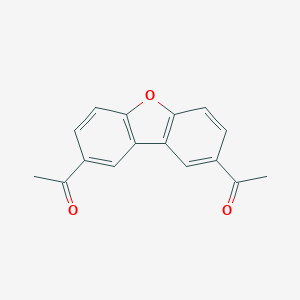
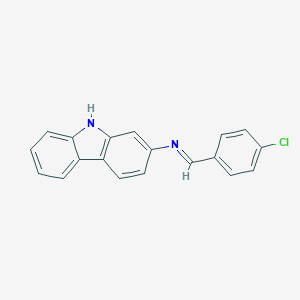
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
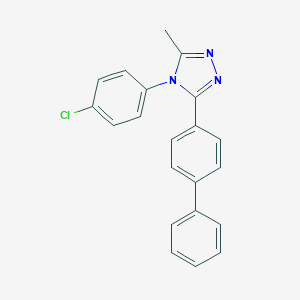
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)